molecular formula C21H18F2N6O2 B2670526 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251574-23-8

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide

Cat. No. B2670526
CAS RN: 1251574-23-8
M. Wt: 424.412
InChI Key: XEVCSAPPLHVECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a [1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl moiety, which is a type of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles and their derivatives are typically synthesized through a variety of methods, including the reaction of amides, amines, carbonyls, azides, and alkynes .

Scientific Research Applications

Radioligand Development

The compound DPA-714, which shares structural similarity with the queried compound, has been developed as a selective ligand of the translocator protein (18 kDa). This compound, due to the inclusion of a fluorine atom, is suitable for labeling with fluorine-18 and thus can be used in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Potential Anti-Asthma Agents

Compounds in the class of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related, have been identified as mediator release inhibitors, suggesting potential application as anti-asthma agents (Medwid et al., 1990).

Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar to the compound , have been shown to be potent and selective antagonists for the human A2A adenosine receptor. These compounds have been developed as pharmacological probes for studying the A2A adenosine receptor (Kumar et al., 2011).

Amplifiers of Phleomycin

Certain derivatives of triazolo[4,3-a]pyrimidine, including those structurally similar to the requested compound, have been identified as amplifiers of phleomycin, a type of antibiotic, against E. coli (Brown et al., 1978).

Antimicrobial Agents

The oxazolidinone analogs, which share a resemblance with the queried compound, have been studied as novel antimicrobial agents, demonstrating in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

Antitumor and Antimicrobial Activities

Enaminones related to the compound have been used in the synthesis of substituted pyrazoles with demonstrated antitumor and antimicrobial activities (Riyadh, 2011).

Unique Mechanism of Tubulin Inhibition

Triazolopyrimidines, like the compound queried, have been explored as anticancer agents with a unique mechanism of inhibiting tubulin polymerization, distinct from that of paclitaxel or vincas (Zhang et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many triazole derivatives have been found to have various pharmacological effects, including antimicrobial, antiviral, and anticancer activities .

Future Directions

Triazoles and their derivatives are an active area of research due to their wide range of biological activities . Future research could explore the synthesis of new derivatives and their potential applications in medicine and other fields.

properties

IUPAC Name

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-12-9-14(7-8-15(12)22)25-20-24-13(2)10-18-27-28(21(31)29(18)20)11-19(30)26-17-6-4-3-5-16(17)23/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVCSAPPLHVECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.